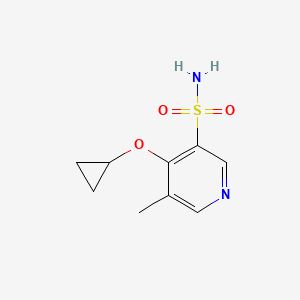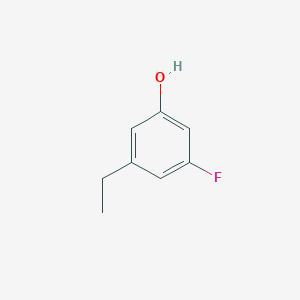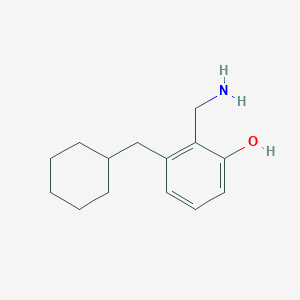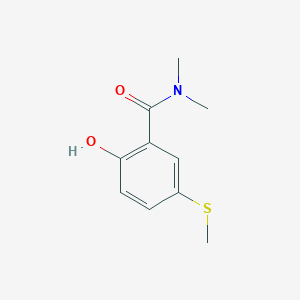
2-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-(methylsulfanyl)benzoic acid with N,N-dimethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Starting Materials: 2-hydroxy-5-(methylsulfanyl)benzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent like thionyl chloride at elevated temperatures.
Procedure: The 2-hydroxy-5-(methylsulfanyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N-dimethylamine to yield 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
化学反応の分析
Types of Reactions
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehydroxylated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-5-(methylsulfanyl)benzamide: Lacks the hydroxyl group, affecting its solubility and biological activity.
2-Hydroxy-5-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
2-hydroxy-N,N-dimethyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)8-6-7(14-3)4-5-9(8)12/h4-6,12H,1-3H3 |
InChIキー |
IRIKYZUPBXYIDK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



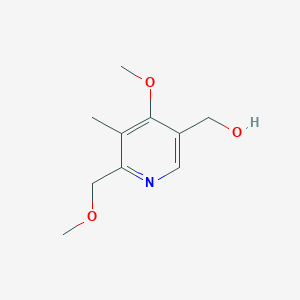
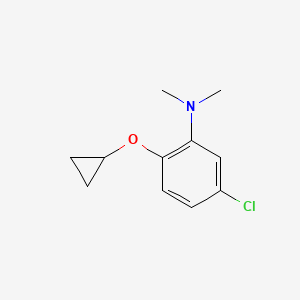
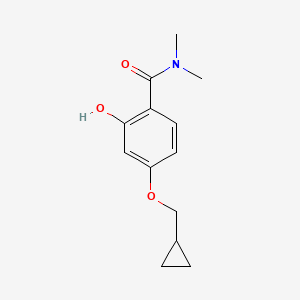
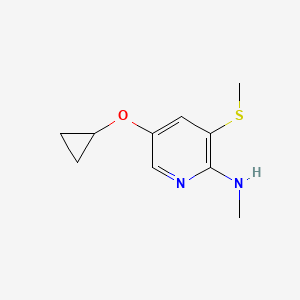
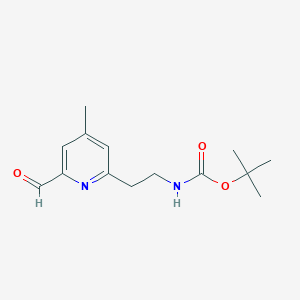
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
